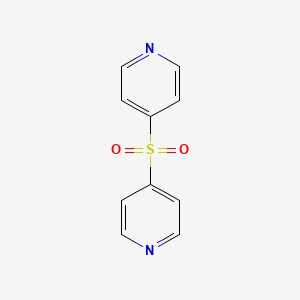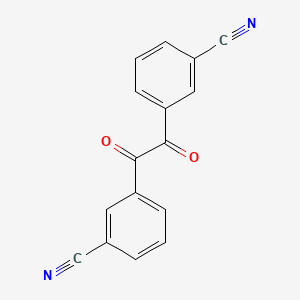
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of starting materials that can introduce the necessary hydroxyl groups and the pyrrolidine ring. One common synthetic route involves the use of protected amino alcohols, which are then subjected to cyclization reactions to form the pyrrolidine ring. The hydroxyl groups are introduced through subsequent deprotection and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction conditions to minimize by-products and maximize efficiency. The specific methods used can vary depending on the desired scale of production and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various chemical transformations.
Biology
In biological research, this compound can be used as a model compound to study the behavior of hydroxylated pyrrolidines in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials that require hydroxylated intermediates. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context in which the compound is used, such as in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
- This compound derivatives with different substituents on the pyrrolidine ring
- Other hydroxylated pyrrolidines with similar structures
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. This combination of features makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
Clave InChI |
PFYHYHZGDNWFIF-BXKVDMCESA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@H]([C@@H](N1)CO)O)O)O |
SMILES canónico |
C(C1C(C(C(N1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


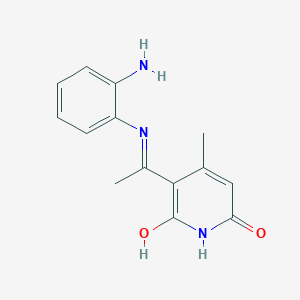
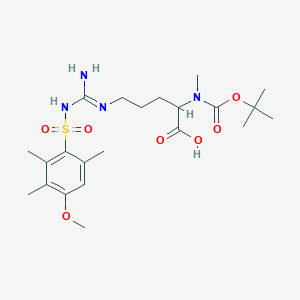
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
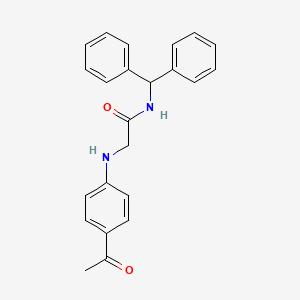

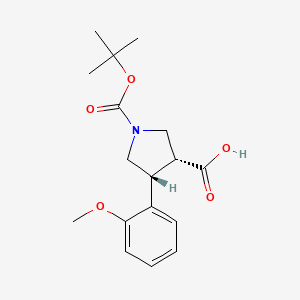
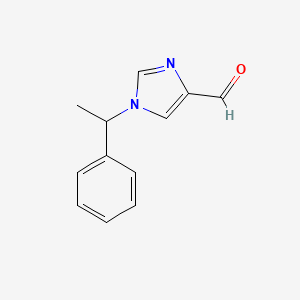
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
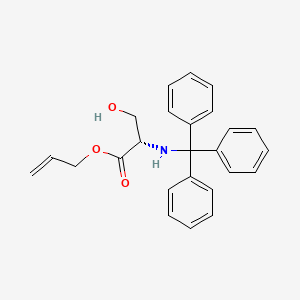

![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)

